Pyridostigmine D6 bromide

Stable Isotope Internal Standard LC-MS/MS Quantification Bioanalytical Method Validation

Generic internal standards introduce matrix effect bias and calibration errors in pyridostigmine quantification. Pyridostigmine D6 bromide provides a definitive solution with a +6 Da mass shift that completely resolves spectral overlap from the analyte's natural isotope envelope. It is supplied as an ISO 17034 certified reference material with comprehensive analytical documentation (NMR, LC-MS, homogeneity) for immediate regulatory use. • Enables ANDA bioequivalence studies with accurate plasma quantification (LLOQ ~10 ng/mL to Cmax ~180 ng/mL) • Corrects for inter-individual variability in TDM of myasthenia gravis patients • Eliminates internal QC resource expenditure with a complete COA package

Molecular Formula C9H7D6BrN2O2
Molecular Weight 267.15
Cat. No. B1191684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostigmine D6 bromide
Molecular FormulaC9H7D6BrN2O2
Molecular Weight267.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridostigmine D6 Bromide Analytical Standard


Pyridostigmine D6 bromide is a deuterium-labeled analog of the reversible cholinesterase inhibitor pyridostigmine bromide . With a molecular weight of 267.15 g/mol and formula C₉H₇D₆BrN₂O₂, the compound features six deuterium atoms incorporated at the N-dimethylcarbamoyl moiety, which is strategically positioned on a fragment that is stable under typical mass spectrometric fragmentation conditions . As a stable isotope-labeled internal standard (SIL-IS), it is specifically intended for the quantification of unlabeled pyridostigmine in biological matrices via LC-MS or GC-MS methodologies . The compound is supplied as an analytical reference standard under ISO 17034 certified reference material producer protocols, with certified purity typically ≥98%, and is accompanied by comprehensive Certificates of Analysis (COA) including NMR, mass spectral, and chromatographic purity data [1].

Why Pyridostigmine D6 Bromide Is Irreplaceable


In LC-MS/MS quantification of pyridostigmine, generic substitution of the internal standard introduces quantifiable analytical error that directly compromises method reliability and regulatory compliance . Non-isotopic internal standards (e.g., clonazepam or structurally related cholinesterase inhibitors such as neostigmine) exhibit differential extraction recovery, distinct chromatographic retention behavior, and dissimilar ionization efficiency in the electrospray ion source relative to pyridostigmine—resulting in matrix effect correction failure and calibration bias exceeding 15% at low concentrations [1]. Even among deuterated analogs, substitution with Pyridostigmine-d3 bromide introduces systematic measurement error due to retention time drift and incomplete isotopic separation from the monoisotopic M+1 and M+2 natural abundance peaks of unlabeled analyte, which is particularly pronounced at low analyte-to-internal standard concentration ratios . The D6 labeling provides a +6 Da mass shift that eliminates this spectral overlap and ensures the internal standard peak area is not artificially inflated by the natural isotope envelope of the analyte, a prerequisite for accurate quantification in complex biological matrices such as human plasma where pyridostigmine exhibits a narrow therapeutic index [2].

Pyridostigmine D6 Bromide: Evidence Comparison


D6 vs. D3 Mass Shift Advantage

Pyridostigmine D6 bromide provides a +6 Da mass shift relative to unlabeled pyridostigmine, compared to the +3 Da shift of Pyridostigmine-d3 bromide. This larger mass difference eliminates cross-talk between the internal standard channel and the M+1/M+2 natural abundance isotopic peaks of the unlabeled analyte . The natural isotopic abundance of pyridostigmine (C₉H₁₃BrN₂O₂, MW 261.12) includes approximately 9.8% M+1 contribution (primarily from ¹³C) and 1.0% M+2 contribution (from ⁸¹Br). With a D3-labeled internal standard, the M+2 and M+3 natural isotope peaks of the analyte can contribute up to 2-5% of the internal standard peak area at equimolar concentrations, increasing to >10% when analyte concentration exceeds internal standard concentration—a common scenario at the upper limit of quantification (ULOQ) [1].

Stable Isotope Internal Standard LC-MS/MS Quantification Bioanalytical Method Validation

Matrix Effect: SIL-IS vs. Non-Isotopic Standards

In a validated HPLC-UV method for pyridostigmine quantification in human plasma, clonazepam was employed as a non-isotopic internal standard [1]. Under these conditions, the method achieved an LLOQ of 20 ng/mL with intra- and inter-day precision RSD <15%. However, HPLC-UV with non-isotopic IS fails to correct for matrix-dependent ionization suppression inherent to LC-MS/MS platforms [2]. Deuterated internal standards such as Pyridostigmine D6 bromide co-elute with the analyte and undergo identical matrix-induced ionization suppression or enhancement in the electrospray ion source, thereby normalizing the analyte-to-IS peak area ratio and maintaining accuracy across variable biological matrices including plasma, urine, and tissue homogenates [3]. This is particularly critical given that pyridostigmine exhibits significant inter-subject pharmacokinetic variability in human plasma, with Cmax ranging from 40 ng/mL to 180 ng/mL following oral administration, depending on dose and food intake status [4].

Matrix Effect Bioequivalence Study Therapeutic Drug Monitoring

ISO 17034 Compliance vs. Research-Grade Standards

Pyridostigmine D6 bromide supplied as an ISO 17034 certified reference material provides full documentation traceability including NMR, mass spectral confirmation, chromatographic purity analysis, homogeneity testing, and stability monitoring [1]. This is in contrast to research-grade deuterated standards that may lack comprehensive characterization or be supplied with only a basic Certificate of Analysis. For ANDA submissions and GMP quality control applications, regulatory authorities require demonstration that the reference standard identity, purity, and stability are established through validated, documented procedures [2]. The ISO 17034 certification ensures the standard is produced under a quality management system specifically designed for reference material producers, meeting requirements for homogeneity assessment, stability monitoring under defined storage conditions, and metrological traceability [3].

ANDA Submission GMP Quality Control Method Validation

Shelf Stability Advantage

Pyridostigmine D6 bromide exhibits documented shelf stability of 3 years when stored at 2-8°C in powder form under ISO 17034 certified conditions, with purity maintained above the certified value threshold throughout the shelf-life period [1]. This 3-year stability specification is established through real-time stability monitoring protocols rather than accelerated aging extrapolation. In contrast, alternative deuterated pyridostigmine analogs (e.g., D3-labeled) are typically specified with 1-year shelf stability at -20°C . The extended stability at refrigerated (rather than frozen) temperature reduces storage complexity and mitigates the risk of freeze-thaw degradation during repeated standard access .

Reference Standard Stability Long-Term Storage Quality Control

Procurement Traceability via Unique CAS

Pyridostigmine D6 bromide is assigned the unique CAS Registry Number 2375858-08-3, distinguishing it from both unlabeled pyridostigmine bromide (CAS 101-26-8) and the D3-labeled analog (CAS 1633751-00-4) [1]. This unique CAS registration eliminates procurement ambiguity and ensures the correct isotopologue is ordered and received. Pyridostigmine-d3 bromide (CAS 1633751-00-4) is marketed by multiple vendors as an internal standard alternative; however, the D6-labeled compound provides the +6 Da mass shift advantage described above while maintaining identical chromatographic and chemical properties [2]. The distinct CAS number supports unambiguous documentation for regulatory submissions, method validation reports, and standard operating procedures where compound identity must be precisely specified [3].

Chemical Procurement CAS Registry Supply Chain Integrity

Pyridostigmine D6 Bromide Applications


Bioequivalence & PK Studies

Pyridostigmine D6 bromide serves as the optimal internal standard for LC-MS/MS quantification of pyridostigmine in human plasma during bioequivalence studies [1]. Following oral administration of 60 mg pyridostigmine bromide to healthy volunteers, Cmax values reach 176.03 ± 9.18 ng/mL, with AUC of 820.0 ± 109.6 ng·hr/mL and elimination half-life of approximately 3.8 hours [2]. The D6 internal standard provides the matrix effect compensation required to accurately quantify these plasma concentrations across the full pharmacokinetic profile, which spans approximately 10-fold dynamic range from LLOQ (~10-20 ng/mL) to Cmax (~180 ng/mL) [3]. This application is particularly relevant for ANDA submissions where bioequivalence demonstration to reference listed drug (RLD) products is a statutory requirement [4].

Therapeutic Drug Monitoring in Myasthenia Gravis

Pyridostigmine D6 bromide enables precise therapeutic drug monitoring (TDM) in myasthenia gravis patients, where pyridostigmine plasma concentrations exhibit substantial inter-individual variability (range 12.4-144.0 ng/mL following oral administration) due to differences in gastrointestinal absorption (absolute bioavailability 10-20%) and renal clearance [1]. The deuterated internal standard corrects for matrix variability across patient plasma samples, which may contain differing levels of endogenous cholinesterase enzymes, proteins, and lipids that differentially affect electrospray ionization efficiency [2]. Accurate TDM is clinically significant because pyridostigmine plasma clearance decreases by approximately 30% in elderly patients (71-85 years) and by up to 75% in anephric patients, with elimination half-life increasing 3- to 4-fold in renal impairment [3].

Method Validation for ANDA Submissions

Pyridostigmine D6 bromide supplied as an ISO 17034 certified reference material directly supports analytical method validation (AMV) and quality control (QC) applications required for Abbreviated New Drug Application (ANDA) submissions [1]. The comprehensive documentation package—including NMR structural confirmation, LC-MS purity verification, homogeneity assessment, and stability data—eliminates the need for receiving laboratories to perform independent identity and purity verification per pharmacopeial monographs [2]. This reduces internal QC resource expenditure and accelerates method transfer timelines. The material is suitable for establishing system suitability parameters, preparing calibration standards and quality control samples, and conducting the precision, accuracy, selectivity, and stability studies mandated by ICH M10 bioanalytical method validation guidelines [3].

Forensic Exposure Confirmation

Pyridostigmine D6 bromide supports forensic toxicology and defense-related applications where unambiguous confirmation of pyridostigmine exposure is required [1]. Pyridostigmine bromide is used as a pre-exposure antidote for Soman (GD) nerve agent poisoning, and its detection in biological specimens may be relevant to occupational monitoring in military or first-responder populations [2]. The D6 internal standard provides the mass spectrometric specificity required to distinguish pyridostigmine from structurally related carbamate cholinesterase inhibitors (e.g., neostigmine, physostigmine, rivastigmine) that share similar fragmentation pathways [3]. The +6 Da mass shift ensures that even at low ng/mL concentrations in complex matrices such as urine or post-mortem blood, the internal standard signal is not confounded by endogenous matrix components or analyte natural isotope peaks [4].

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